molecular formula C19H20BrNO3S B11647984 Ethyl 2-{[(3-bromophenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-{[(3-bromophenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11647984
M. Wt: 422.3 g/mol
InChI Key: IGAXBSQFTXHZID-UHFFFAOYSA-N
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Description

ETHYL 2-(3-BROMOBENZAMIDO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a bromobenzamido group, a tetrahydrobenzothiophene ring, and an ethyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(3-BROMOBENZAMIDO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a suitable benzamido precursor, followed by cyclization to form the tetrahydrobenzothiophene ring. The final step involves esterification to introduce the ethyl ester group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to increase efficiency and reduce costs. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(3-BROMOBENZAMIDO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

ETHYL 2-(3-BROMOBENZAMIDO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-(3-BROMOBENZAMIDO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The bromobenzamido group may interact with enzymes or receptors, modulating their activity. The tetrahydrobenzothiophene ring can enhance the compound’s stability and bioavailability, allowing it to effectively reach its targets. Detailed studies are required to fully elucidate the molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-(3-BROMOBENZAMIDO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C19H20BrNO3S

Molecular Weight

422.3 g/mol

IUPAC Name

ethyl 2-[(3-bromobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C19H20BrNO3S/c1-3-24-19(23)16-14-8-7-11(2)9-15(14)25-18(16)21-17(22)12-5-4-6-13(20)10-12/h4-6,10-11H,3,7-9H2,1-2H3,(H,21,22)

InChI Key

IGAXBSQFTXHZID-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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